molecular formula C11H13Cl4NO B1395382 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride CAS No. 1220018-01-8

3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride

Cat. No. B1395382
CAS RN: 1220018-01-8
M. Wt: 317 g/mol
InChI Key: FSVOENKOJXNLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride (3-TCP) is a synthetic compound that is widely used in research laboratories due to its unique properties. It is a white, crystalline solid with a melting point of 177-179°C and is soluble in water, ethanol, and methanol. 3-TCP is typically used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reagent for the synthesis of other compounds. It is also used in the laboratory as a biological model system for studying the structure and function of biological molecules.

Scientific Research Applications

3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride is widely used in research laboratories as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used as a model system for studying the structure and function of biological molecules. For example, 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride has been used to study the structure and function of proteins, nucleic acids, and enzymes. Additionally, 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride has been used to study the mechanism of action of drugs, as well as to study the effects of environmental toxins on biological systems.

Mechanism Of Action

3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride is an organic compound that acts as a catalyst in organic synthesis reactions. It is believed to act by forming a complex with the substrate molecule, which facilitates the reaction. Additionally, 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride is believed to act as a proton acceptor, which helps to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride is not known to have any significant biochemical or physiological effects in humans. It is not considered to be toxic or carcinogenic, and is not known to cause any adverse health effects.

Advantages And Limitations For Lab Experiments

The major advantage of using 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride in laboratory experiments is its stability and ease of use. It is a relatively stable compound, and is easily soluble in water, ethanol, and methanol. Additionally, it is relatively inexpensive and can be stored at room temperature. The major limitation of 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride is its limited solubility in organic solvents.

Future Directions

Given its unique properties, 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride has potential applications in a variety of fields. For example, it could be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, it could be used to study the structure and function of proteins, nucleic acids, and enzymes. Finally, it could be used to study the mechanism of action of drugs, as well as to study the effects of environmental toxins on biological systems.

properties

IUPAC Name

3-(2,4,5-trichlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO.ClH/c12-8-4-10(14)11(5-9(8)13)16-7-2-1-3-15-6-7;/h4-5,7,15H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVOENKOJXNLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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